3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Description
The compound “3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a pyrroloquinoline structure, and a chloro substituent .
Synthesis Analysis
While the specific synthesis of this compound is not available, it may involve the coupling of a benzamide derivative with a pyrroloquinoline derivative . The synthesis of similar compounds often involves multi-step reactions including cyclization, condensation, and substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyrroloquinoline ring system, and a chloro substituent. The exact conformation and spatial arrangement would depend on the specific synthesis and conditions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, the pyrroloquinoline system, and the chloro substituent. These functional groups could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the amide group could participate in hydrogen bonding, influencing its solubility and reactivity .Scientific Research Applications
Antibacterial Activity
A series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized based on a molecular hybridization approach. These compounds showed significant in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial effectiveness of these compounds highlights their potential in addressing bacterial infections (Largani et al., 2017).
Synthesis Methodology
Novel synthetic methodologies for producing related compounds involve facile reactions that yield high-quality compounds. These methods offer advantages such as excellent yield, simple separation processes, and eco-friendly approaches, minimizing chemical waste. This can be beneficial for large-scale production and environmental sustainability (Molina et al., 1993).
Antimicrobial and Antitubercular Activities
Carboxamide derivatives of 2-quinolones, including compounds structurally similar to 3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibited promising antibacterial, antifungal, and antitubercular activities, making them potential candidates for drug development against various infectious diseases (Kumar et al., 2014).
Structural and Spectral Characterization
The structural and spectral characterization of similar compounds provides insights into their chemical properties and potential biological activities. Understanding the structural basis of these compounds' activities can guide the design of more effective and targeted therapeutic agents (Tretyakov et al., 2020).
Properties
IUPAC Name |
3-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-16-10-15(21-18(23)13-4-2-6-14(20)8-13)9-12-5-3-7-22(17(12)16)19(11)24/h2,4,6,8-11H,3,5,7H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCXFKNEDSHUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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